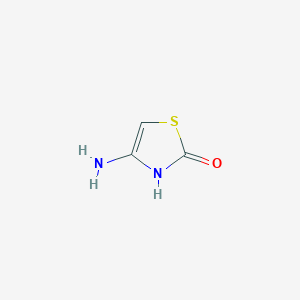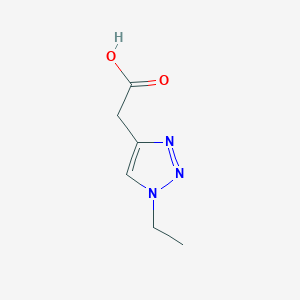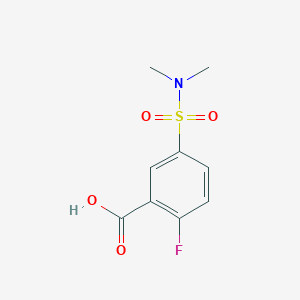
5-Dimethylsulfamoyl-2-fluoro-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dimethylsulfamoyl-2-fluoro-benzoic acid is a chemical compound with the molecular formula C9H10FNO4S . It has a molecular weight of 247.25 . The IUPAC name for this compound is 5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid .
Molecular Structure Analysis
The InChI code for 5-Dimethylsulfamoyl-2-fluoro-benzoic acid is 1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.科学的研究の応用
Fluorescent Probes for Biological Applications
Fluorescent probes based on fluorescein derivatives, including those modified with benzoic acid moieties, have been designed for the detection of singlet oxygen in biological systems. These probes leverage the photoinduced electron transfer (PET) mechanism, with their fluorescence properties being crucial for sensing biological molecules. For instance, a study described the synthesis of a maximum fluorescence probe utilizing fluorescein derivatives for highly sensitive detection of singlet oxygen, a critical species in many biological processes (Tanaka et al., 2001).
Synthesis of Novel Organic Materials
Research has also focused on synthesizing novel organic materials with specific functionalities. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles showcased the versatility of using benzoic acid derivatives in creating compounds with potential applications in material science and pharmaceuticals (Peng & Zhu, 2003).
Detection of Environmental Pollutants
The development of sensitive detection mechanisms for environmental pollutants, such as nitroaromatics, is another significant application. Metal-organic materials synthesized using benzoic acid derivatives have been shown to selectively and sensitively sense nitroaromatic compounds and ferric ions, which are important for monitoring environmental pollution and ensuring water quality (Wang et al., 2017).
Safety and Hazards
The safety information available indicates that 5-Dimethylsulfamoyl-2-fluoro-benzoic acid may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Relevant Papers The web search results did not provide specific peer-reviewed papers related to 5-Dimethylsulfamoyl-2-fluoro-benzoic acid .
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLPERBFJNXJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylsulfamoyl-2-fluoro-benzoic acid | |
CAS RN |
91103-94-5 |
Source


|
| Record name | 5-Dimethylsulfamoyl-2-fluoro-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2676593.png)


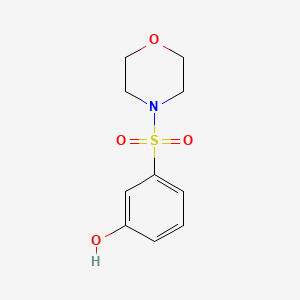
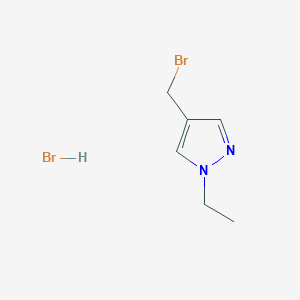

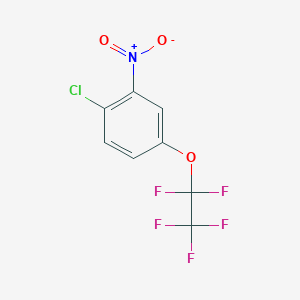
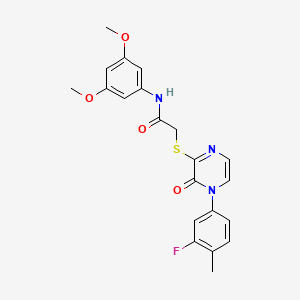
![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)

![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)
